molecular formula C23H15NO2S B14593521 (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) CAS No. 61164-96-3

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone)

Cat. No.: B14593521
CAS No.: 61164-96-3
M. Wt: 369.4 g/mol
InChI Key: JIZIXQPMRILNDL-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) is an organic compound that features a thiazole ring substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanol): Similar structure but with alcohol groups instead of ketones.

    (5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylsulfone): Contains sulfone groups instead of ketones.

Uniqueness

(5-Phenyl-1,2-thiazole-3,4-diyl)bis(phenylmethanone) is unique due to its specific arrangement of phenyl groups and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61164-96-3

Molecular Formula

C23H15NO2S

Molecular Weight

369.4 g/mol

IUPAC Name

(3-benzoyl-5-phenyl-1,2-thiazol-4-yl)-phenylmethanone

InChI

InChI=1S/C23H15NO2S/c25-21(16-10-4-1-5-11-16)19-20(22(26)17-12-6-2-7-13-17)24-27-23(19)18-14-8-3-9-15-18/h1-15H

InChI Key

JIZIXQPMRILNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NS2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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